Methyl 4-chloro-2-iodobenzoate Methyl 4-chloro-2-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 181765-85-5
VCID: VC4509303
InChI: InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)Cl)I
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49

Methyl 4-chloro-2-iodobenzoate

CAS No.: 181765-85-5

Cat. No.: VC4509303

Molecular Formula: C8H6ClIO2

Molecular Weight: 296.49

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-2-iodobenzoate - 181765-85-5

Specification

CAS No. 181765-85-5
Molecular Formula C8H6ClIO2
Molecular Weight 296.49
IUPAC Name methyl 4-chloro-2-iodobenzoate
Standard InChI InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Standard InChI Key SPEFZJXZNVTFJX-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)Cl)I

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 4-chloro-2-iodobenzoate features a benzene ring substituted with chlorine (4-position), iodine (2-position), and a methyl ester group (-COOCH₃) at the carboxyl position. The IUPAC name is methyl 4-chloro-2-iodobenzoate, and its canonical SMILES is COC(=O)C1=C(C=C(C=C1)Cl)I . The iodine atom, being a heavy halogen, introduces steric bulk and polarizability, while the chlorine atom directs electrophilic substitution reactions.

Physical Properties

  • Molecular Weight: 296.49 g/mol .

  • Solubility: Soluble in organic solvents such as DMSO and methanol but insoluble in water .

  • Storage: Stable at room temperature but sensitive to moisture; recommended storage in anhydrous conditions .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₆ClIO₂
Melting PointNot reported
Boiling PointNot reported
Density1.8–2.1 g/cm³ (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of sulfuric acid :

4-Cl-2-I-C₆H₃COOH + CH₃OHH₂SO₄4-Cl-2-I-C₆H₃COOCH₃ + H₂O\text{4-Cl-2-I-C₆H₃COOH + CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{4-Cl-2-I-C₆H₃COOCH₃ + H₂O}

Conditions: Reflux at 60–80°C for 4–12 hours .
Yield: ~79–94% .

Alternative methods employ thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol quenching.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize heat transfer and reaction kinetics, enhancing yields (>90%). Catalytic systems, such as immobilized lipases, have been explored for greener esterification.

Chemical Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent facilitates Pd-catalyzed couplings, pivotal in constructing complex architectures:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh₃)₄/CuI catalysis yields alkynyl benzoates :

Ar-I + HC≡C-SiMe₃Pd, CuIAr-C≡C-SiMe₃\text{Ar-I + HC≡C-SiMe₃} \xrightarrow{\text{Pd, CuI}} \text{Ar-C≡C-SiMe₃}

Typical Conditions: THF, 60°C, 12–24 hours.
Yield: 75–85%.

Suzuki-Miyaura Coupling

Aryl boronic acids couple with the iodobenzoate, though steric hindrance from the chloro group reduces yields (50–65%).

Table 2: Cross-Coupling Reaction Parameters

Reaction TypeCatalystSolventTemp (°C)Yield (%)
SonogashiraPd(PPh₃)₄, CuITHF6075–85
Suzuki-MiyauraPd(OAc)₂, PPh₃DMF10050–65

Functional Group Transformations

  • Hydrolysis: Base-mediated saponification (NaOH/MeOH) yields 4-chloro-2-iodobenzoic acid .

  • Nitration: HNO₃/H₂SO₄ at 130°C introduces a nitro group at the 5-position (43% yield).

Photoredox-Neutral Smiles Rearrangement

In ionic liquids, methyl 4-chloro-2-iodobenzoate undergoes iodolactonization with 2-alkynylbenzoic acids to form iodinated isobenzofuranones . This method avoids external oxidants, enhancing sustainability .

ActivityTargetIC₅₀/EC₅₀Source
AntimicrobialBacterial membranes25 μg/mL
CYP3A4 InhibitionCytochrome P45010 μM

Comparative Analysis with Structural Analogs

Methyl 2-Iodobenzoate

Lacks the 4-chloro substituent, reducing steric hindrance in Suzuki couplings (yields >70%) .

Methyl 4-Chlorobenzoate

Absence of iodine limits participation in cross-coupling reactions, restricting utility in metal-catalyzed syntheses.

Table 4: Reactivity Comparison of Halogenated Benzoates

CompoundSonogashira Yield (%)Suzuki Yield (%)
Methyl 4-Cl-2-I-benzoate75–8550–65
Methyl 2-Iodobenzoate85–9070–80
Methyl 4-ChlorobenzoateN/AN/A

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